molecular formula C30H21ClO4 B11085033 1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one

Cat. No.: B11085033
M. Wt: 480.9 g/mol
InChI Key: HZMGDBXWKWDBIZ-UHFFFAOYSA-N
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Description

1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that includes benzoyl and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the benzoyl and chlorobenzoyl groups: This can be achieved through Friedel-Crafts acylation reactions using benzoyl chloride and 4-chlorobenzoyl chloride as reagents.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the chromen structure.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the chlorobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include the development of new drugs or treatments for diseases.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A simpler compound with a similar chlorobenzoyl group.

    Benzoyl chloride: Another related compound with a benzoyl group.

    Chromones: Compounds with a similar chromen structure.

Uniqueness

1A-BENZOYL-1-(4-CHLOROBENZOYL)-1-ETHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of benzoyl, chlorobenzoyl, and chromen structures, as well as the presence of the ethyl group. This unique structure may confer specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C30H21ClO4

Molecular Weight

480.9 g/mol

IUPAC Name

13-benzoyl-14-(4-chlorobenzoyl)-14-ethyl-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one

InChI

InChI=1S/C30H21ClO4/c1-2-29(26(32)20-12-15-21(31)16-13-20)25-24-22-11-7-6-8-18(22)14-17-23(24)35-28(34)30(25,29)27(33)19-9-4-3-5-10-19/h3-17,25H,2H2,1H3

InChI Key

HZMGDBXWKWDBIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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